4-carbamothioyl-N-[1-(oxan-2-yl)pyrazol-4-yl]benzamide
Description
4-carbamothioyl-N-[1-(oxan-2-yl)pyrazol-4-yl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a pyrazole ring and an oxane moiety, with a carbamothioyl group attached, which contributes to its distinctive properties.
Properties
IUPAC Name |
4-carbamothioyl-N-[1-(oxan-2-yl)pyrazol-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c17-15(23)11-4-6-12(7-5-11)16(21)19-13-9-18-20(10-13)14-3-1-2-8-22-14/h4-7,9-10,14H,1-3,8H2,(H2,17,23)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYQDWQDJCYOFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=C(C=N2)NC(=O)C3=CC=C(C=C3)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-carbamothioyl-N-[1-(oxan-2-yl)pyrazol-4-yl]benzamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in equimolar quantities. The reaction is carried out in acetone as a solvent, resulting in the formation of the desired compound . The process can be summarized as follows:
Reactants: 4-aminoantipyrine and benzoylisothiocyanate.
Solvent: Acetone.
Reaction Conditions: Equimolar quantities of reactants are mixed and allowed to react under controlled conditions to yield the target compound.
Chemical Reactions Analysis
4-carbamothioyl-N-[1-(oxan-2-yl)pyrazol-4-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products:
Scientific Research Applications
Chemistry: The compound is used as a building block for synthesizing other heterocyclic and bioactive compounds.
Biology: It has shown promise in biological studies, particularly in its interactions with enzymes and proteins.
Industry: The compound’s unique properties make it suitable for use in the development of dyes, pigments, and analytical reagents.
Mechanism of Action
The mechanism of action of 4-carbamothioyl-N-[1-(oxan-2-yl)pyrazol-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound has been shown to bind to certain enzymes and proteins, influencing their activity and leading to various biological effects. For example, docking studies have demonstrated good binding interactions between the compound and targeted amino acids, suggesting its potential as a therapeutic agent .
Comparison with Similar Compounds
4-carbamothioyl-N-[1-(oxan-2-yl)pyrazol-4-yl]benzamide can be compared to other similar compounds, such as:
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: This compound shares a similar core structure but differs in the substituents attached to the pyrazole ring.
4-(1H-pyrazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide: Another related compound with a pyrazole ring and benzamide core, but with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
